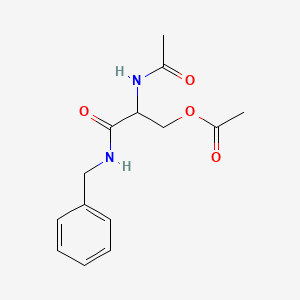
Acetyloxy Lacosamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lacosamide is a third-generation antiepileptic drug used primarily for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Acetyloxy Lacosamide retains the core structure of Lacosamide but includes an acetyloxy functional group, which may influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Lacosamide involves several steps, starting from D-serine. One common method includes the following steps :
Formation of Benzylamide of D-serine: This step involves the reaction of D-serine with benzylamine to form the benzylamide derivative.
Acetylation: The benzylamide derivative is then acetylated using acetic anhydride in the presence of a base such as sodium bicarbonate.
Methylation: The final step involves the methylation of the acetylated product using methyl iodide and silver oxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyloxy Lacosamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amides.
Wissenschaftliche Forschungsanwendungen
Acetyloxy Lacosamide has several scientific research applications, including :
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Investigated for its potential use in the treatment of epilepsy and neuropathic pain.
Industry: Used in the development of new drug formulations and delivery systems.
Wirkmechanismus
Acetyloxy Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is similar to that of Lacosamide, but the presence of the acetyloxy group may influence its binding affinity and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lacosamide: The parent compound, used for the treatment of seizures.
Levetiracetam: Another antiepileptic drug with a different mechanism of action.
Carbamazepine: A traditional antiepileptic drug with a broader spectrum of activity.
Uniqueness
Acetyloxy Lacosamide is unique due to its specific modification with an acetyloxy group, which may enhance its pharmacological properties compared to Lacosamide. This modification can potentially lead to improved efficacy and reduced side effects in the treatment of epilepsy and neuropathic pain .
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
[2-acetamido-3-(benzylamino)-3-oxopropyl] acetate |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
KQGUKRMTHAVMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


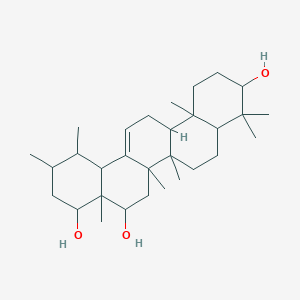
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
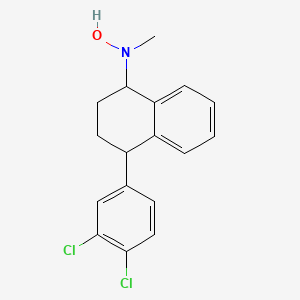
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)
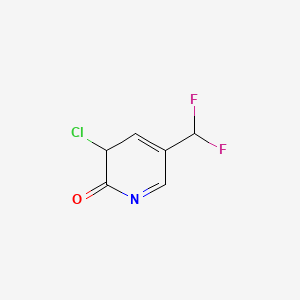
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
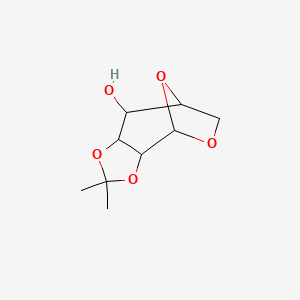
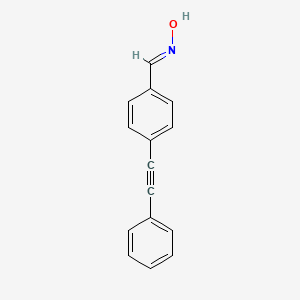
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
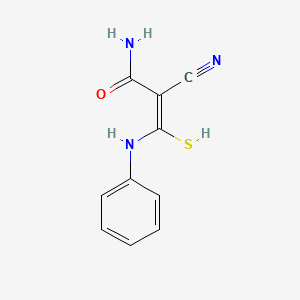
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
